Isotope Dilution Quantitation: D-Sorbitol-13C,d2 Enables Correction of Matrix Effects Where Unlabeled Sorbitol Fails
In LC-MS/MS quantitative workflows, unlabeled sorbitol cannot function as an internal standard because it is spectrometrically indistinguishable from endogenous sorbitol present in biological samples. D-Sorbitol-13C,d2, with a +3 Da mass shift from the ¹³C and ²H labels, elutes with near-identical retention time to the analyte but produces distinct MS signals, enabling accurate correction for ion suppression/enhancement, extraction variability, and injection errors [1]. In contrast, structural analog internal standards (e.g., mannitol or xylitol) exhibit differential ionization efficiencies and chromatographic behavior, introducing quantitative bias [2].
| Evidence Dimension | MS distinguishability from endogenous analyte |
|---|---|
| Target Compound Data | Monoisotopic exact mass 185.09494649 Da; +3 Da shift |
| Comparator Or Baseline | Unlabeled D-sorbitol: 182.17 Da; structural analogs (e.g., mannitol): variable retention/ionization |
| Quantified Difference | Unlabeled: 0 Da shift (indistinguishable); Analogs: non-identical matrix effect correction |
| Conditions | LC-MS/MS analysis in biological matrices (plasma, tissue, urine) |
Why This Matters
This mass shift enables accurate absolute quantitation of endogenous sorbitol in pharmacokinetic, metabolic, and clinical studies where unlabeled standards cannot be used.
- [1] PubChem. D-Sorbitol-13C,d2. Exact Mass: 185.09494649 Da. View Source
- [2] Labmate Online. How to Overcome LC-MS/MS Matrix Effects to Achieve Maximum Reliability. View Source
